molecular formula C10H19NO2 B10792950 3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate

3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate

Cat. No.: B10792950
M. Wt: 185.26 g/mol
InChI Key: MWWPEWMPEURJJK-UHFFFAOYSA-N
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Description

3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a cyclopropane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate typically involves the reaction of cyclopropanecarbonyl chloride with 1-methylpropyl dimethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its application as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties. This structural feature enhances its stability and reactivity compared to other quaternary ammonium compounds .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(dimethylamino)butyl cyclopropanecarboxylate

InChI

InChI=1S/C10H19NO2/c1-8(11(2)3)6-7-13-10(12)9-4-5-9/h8-9H,4-7H2,1-3H3

InChI Key

MWWPEWMPEURJJK-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1CC1)N(C)C

Origin of Product

United States

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